molecular formula C13H10INO B101837 N-(2-Iodophenyl)benzamide CAS No. 15310-02-8

N-(2-Iodophenyl)benzamide

Cat. No. B101837
CAS RN: 15310-02-8
M. Wt: 323.13 g/mol
InChI Key: JNLAWMGPPJLSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Iodophenyl)benzamide, commonly known as INPIB, is a chemical compound that has gained significant attention in scientific research. It is a white to off-white powder that is soluble in organic solvents and is used in various biochemical and physiological studies.

Mechanism Of Action

INPIB works by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal function and behavior. The exact mechanism of action of INPIB is still being studied, but it is believed to involve interactions with other proteins and signaling pathways in the brain.

Biochemical And Physiological Effects

INPIB has been shown to have various biochemical and physiological effects in the brain. It can increase dopamine levels in the synaptic cleft, leading to increased activity of dopamine receptors and downstream signaling pathways. This can have various effects on neuronal function, including changes in synaptic plasticity, gene expression, and behavior. INPIB has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine, which can have additional effects on brain function.

Advantages And Limitations For Lab Experiments

INPIB has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter, its ease of synthesis, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential toxicity and off-target effects on other neurotransmitter systems. Researchers must carefully consider these factors when designing experiments using INPIB.

Future Directions

There are several future directions for research on INPIB. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of research is the use of INPIB as a tool for studying the role of dopamine in various physiological and pathological conditions. Additionally, researchers are exploring the potential of INPIB for imaging studies of the dopamine transporter in the brain.

Synthesis Methods

INPIB can be synthesized by reacting 2-iodoaniline with benzoyl chloride in the presence of a base. The reaction yields INPIB as a white to off-white powder with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

INPIB has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property has made INPIB a valuable tool for studying the role of dopamine in various physiological and pathological conditions, including addiction, Parkinson's disease, and schizophrenia.

properties

CAS RN

15310-02-8

Product Name

N-(2-Iodophenyl)benzamide

Molecular Formula

C13H10INO

Molecular Weight

323.13 g/mol

IUPAC Name

N-(2-iodophenyl)benzamide

InChI

InChI=1S/C13H10INO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

JNLAWMGPPJLSMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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